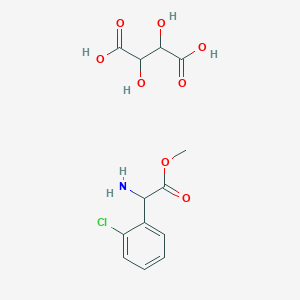
2,3-Dihydroxybutanedioic acid;methyl 2-amino-2-(2-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate is a compound that combines two distinct chemical entities: 2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and methyl 2-amino-2-(2-chlorophenyl)acetate. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. Methyl 2-amino-2-(2-chlorophenyl)acetate is a synthetic compound often used in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate involves the combination of tartaric acid and methyl 2-amino-2-(2-chlorophenyl)acetate under specific reaction conditions. The process typically involves the esterification of tartaric acid with methyl 2-amino-2-(2-chlorophenyl)acetate in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in tartaric acid can be oxidized to form ketones or aldehydes.
Reduction: The amino group in methyl 2-amino-2-(2-chlorophenyl)acetate can be reduced to form primary amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tartaric acid can yield dihydroxy ketones, while reduction of the amino group can produce primary amines .
科学的研究の応用
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
作用機序
The mechanism of action of 2,3-dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The tartaric acid component can chelate metal ions, affecting enzymatic activities, while the methyl 2-amino-2-(2-chlorophenyl)acetate component can interact with neurotransmitter receptors, modulating their function .
類似化合物との比較
Similar Compounds
Tartaric Acid: A naturally occurring compound with similar chiral properties.
Methyl 2-amino-2-phenylacetate: A compound with a similar structure but lacking the chlorine atom.
Uniqueness
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate is unique due to its combination of chiral centers and functional groups, which provide distinct chemical and biological properties compared to similar compounds .
特性
分子式 |
C13H16ClNO8 |
|---|---|
分子量 |
349.72 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;methyl 2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
FVKGOSHITUHKGR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}-3-methylpentanoic acid](/img/structure/B13396892.png)
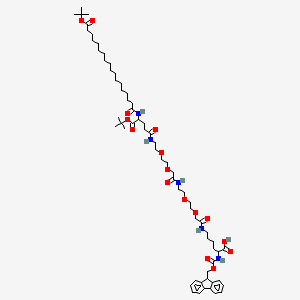
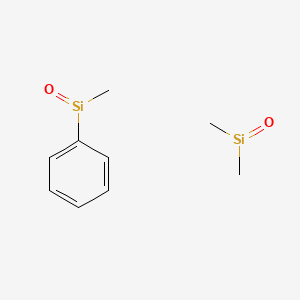
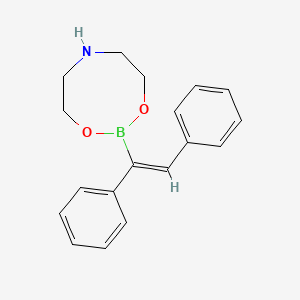



![(3R,3aR,6R,6aR)-6-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B13396930.png)
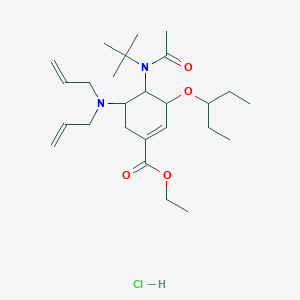
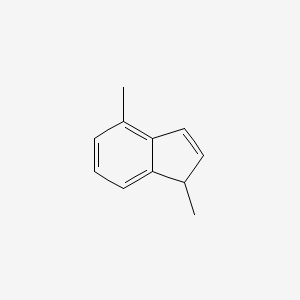
![Acetic acid;[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium](/img/structure/B13396958.png)
![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13396960.png)
![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B13396962.png)

